molecular formula C25H27N3O3 B2391403 N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921578-53-2

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2391403
CAS RN: 921578-53-2
M. Wt: 417.509
InChI Key: LJLQZASDHKCPSY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as AMG-517, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and temperature. The TRPV1 channel is activated by various stimuli, including heat, acid, and capsaicin, the active ingredient in chili peppers. AMG-517 has been studied for its potential use in the treatment of pain and other conditions associated with TRPV1 activation.

Scientific Research Applications

Structural Aspects and Properties

  • Compounds similar to N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied for their structural aspects. These compounds can form gels or crystalline solids upon treatment with different acids. They also exhibit strong fluorescence emissions under certain conditions, which is significant for applications in material science and analytical chemistry (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Research

  • Quinoline derivatives have been evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds exhibit significant antiviral and antiapoptotic effects in vitro, and some have shown decreases in viral load and increased survival in animal models (Ghosh et al., 2008).
  • Another study focused on designing and synthesizing compounds for targeting the human histamine H4 receptor, which is relevant in treating inflammatory conditions. Some synthesized compounds showed potent ligand activities and significant anti-inflammatory properties in vivo (Smits et al., 2008).

Chemical Synthesis

  • Novel α-(acyloxy)-α-(quinolin-4-yl)acetamides, which share a structural similarity with the compound , have been synthesized using the Passerini three-component reaction. This method demonstrates the utility of these compounds in organic synthesis and potential applications in medicinal chemistry (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Molecular Interactions and Coordination Chemistry

  • The molecular interactions of similar compounds, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, have been studied. These studies provide insights into the formation of molecular complexes and their potential applications in material sciences and pharmaceuticals (Kalita & Baruah, 2010).

Anticancer and Antimicrobial Research

  • Research into the synthesis and evaluation of analogues of N-acetyl-4-S-cysteaminylphenol, which shares structural features with the compound , has demonstrated potential anti-melanoma activity. This indicates possible applications in cancer research (Lant et al., 2001).
  • Quinoline derivatives have also shown activity against Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential use in developing new antitubercular drugs (Pissinate et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-5-4-14-28(15-17)23-13-10-20-6-3-7-22(25(20)27-23)31-16-24(30)26-21-11-8-19(9-12-21)18(2)29/h3,6-13,17H,4-5,14-16H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQZASDHKCPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

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